3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride
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Overview
Description
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-Methyl-4-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethanol under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine moiety.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis:
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)benzenesulfonamide
- 3-methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
Uniqueness
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is unique due to the combination of its sulfonyl chloride and piperidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H18ClNO4S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-11-9-12(21(15,18)19)5-6-13(11)20-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
KSEDMYIWLOOBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N2CCCCC2 |
Origin of Product |
United States |
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